5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine
Description
5-Chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a pyrrolidine-linked triazolopyridazine moiety. The pyrrolidine spacer introduces conformational flexibility, which could influence interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
6-[[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUBVIVPQFNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine typically involves multi-step synthetic routes. These often start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring, and finally, the attachment of the 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group through various coupling reactions. Industrial production methods optimize these reactions for scalability, incorporating efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound's mechanism of action is often studied through its interactions with molecular targets such as enzymes or receptors. It operates by binding to these targets, thereby modulating their activity. The specific pathways involved can vary, but the compound generally influences key biological processes through this binding interaction, altering cellular responses and biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Triazolo-Pyrimidine Analogues
Physicochemical and QSAR Considerations
emphasizes the role of van der Waals descriptors and electronic properties in QSAR models. The target compound’s cyclopropyl group likely reduces molecular volume compared to phenyl or methoxy substituents in analogues (), enhancing membrane permeability .
Biological Activity
5-Chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a complex compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a triazolo-pyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 328.37 g/mol. The structural complexity suggests potential interactions with multiple biological targets.
Research indicates that derivatives of triazolo-pyridazine and pyrimidine compounds often exhibit inhibitory activity against various kinases, particularly c-Met kinase. c-Met is implicated in several cancers, making it a significant target for therapeutic intervention.
Inhibition of c-Met Kinase
One study synthesized novel triazolo-pyridazine derivatives and tested their inhibitory effects on c-Met kinase. The most promising compound in this series exhibited an IC50 value of 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) . This suggests that compounds similar to this compound may also possess potent inhibitory effects.
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its analogs:
| Compound | Target | IC50 (μM) | Cell Line | Comments |
|---|---|---|---|---|
| This compound | c-Met | TBD | A549, MCF-7, HeLa | Potential anti-cancer activity |
| Compound 12e (similar structure) | c-Met | 0.090 | A549 | Significant cytotoxicity observed |
| Compound 12e (similar structure) | A549 | 1.06 ± 0.16 | A549 | Induces late apoptosis |
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The study found that several compounds exhibited moderate to significant cytotoxicity with IC50 values less than 10 μM . Specifically, compound 12e demonstrated optimal cytotoxicity across these cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups in the triazolo-pyridazine derivatives significantly influences their biological activity. For instance:
- Cyclopropyl Group : Enhances binding affinity to c-Met.
- Chloro Substitution : Modulates lipophilicity and overall potency.
The data suggest that modifications to the core structure can lead to improved efficacy and selectivity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
